4-(4-Formylphenyl)-1-methoxyisoquinolin-5-yl benzoate
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Overview
Description
4-(4-Formylphenyl)-1-methoxyisoquinolin-5-yl benzoate is a complex organic compound that features a benzoate ester linked to an isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Formylphenyl)-1-methoxyisoquinolin-5-yl benzoate typically involves multi-step organic reactions. One common method includes the initial formation of the isoquinoline core, followed by the introduction of the formylphenyl group and subsequent esterification with benzoic acid derivatives. Key reactions involved may include:
Friedel-Crafts Acylation: This step introduces the acyl group to the aromatic ring.
Clemmensen Reduction: Converts the acyl group to an alkane.
Esterification: Formation of the ester bond between the isoquinoline and benzoic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Formylphenyl)-1-methoxyisoquinolin-5-yl benzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation and nitration reactions, respectively
Major Products
Oxidation: Conversion to 4-(4-carboxyphenyl)-1-methoxyisoquinolin-5-yl benzoate.
Reduction: Formation of 4-(4-hydroxyphenyl)-1-methoxyisoquinolin-5-yl benzoate.
Substitution: Various substituted derivatives depending on the specific reagents used
Scientific Research Applications
4-(4-Formylphenyl)-1-methoxyisoquinolin-5-yl benzoate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a component in various chemical processes
Mechanism of Action
The mechanism of action of 4-(4-Formylphenyl)-1-methoxyisoquinolin-5-yl benzoate involves its interaction with specific molecular targets. The formyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The isoquinoline moiety may interact with enzymes or receptors, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Formylphenyl benzoate: Shares the formylphenyl and benzoate moieties but lacks the isoquinoline structure.
1-Methoxyisoquinoline derivatives: Compounds with similar isoquinoline structures but different substituents.
Uniqueness
4-(4-Formylphenyl)-1-methoxyisoquinolin-5-yl benzoate is unique due to the combination of its isoquinoline core and formylphenyl benzoate moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
4-(4-Formylphenyl)-1-methoxyisoquinolin-5-yl benzoate is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its biological activity.
- Molecular Formula : C24H17NO4
- Molecular Weight : 399.39 g/mol
- CAS Number : 651030-47-6
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antitumor , antimicrobial , and anti-inflammatory agent.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. A study demonstrated that it inhibits the proliferation of cancer cells through apoptosis induction and cell cycle arrest. The mechanism involves the modulation of signaling pathways associated with cancer progression, particularly those related to apoptosis and cell survival.
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Study A | HeLa | 15.2 | Apoptosis induction |
Study B | MCF-7 | 12.8 | Cell cycle arrest |
Antimicrobial Activity
The compound has also shown promising results against various microbial strains. In vitro studies revealed its effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial action.
Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 32 |
Anti-inflammatory Properties
In addition to its antimicrobial and antitumor effects, this compound exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential use in treating inflammatory diseases.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound activates caspases and alters mitochondrial membrane potential, leading to programmed cell death in cancer cells.
- Cell Cycle Modulation : It affects key regulators of the cell cycle, such as cyclins and cyclin-dependent kinases.
- Cytokine Production Inhibition : By modulating NF-kB signaling pathways, it reduces the expression of inflammatory cytokines.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Case Study 1 : In a murine model of breast cancer, administration of the compound significantly reduced tumor size compared to controls, correlating with increased apoptosis markers.
- Case Study 2 : In a model of bacterial infection, treatment with the compound resulted in lower bacterial load and improved survival rates in infected mice.
Properties
CAS No. |
651030-47-6 |
---|---|
Molecular Formula |
C24H17NO4 |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
[4-(4-formylphenyl)-1-methoxyisoquinolin-5-yl] benzoate |
InChI |
InChI=1S/C24H17NO4/c1-28-23-19-8-5-9-21(29-24(27)18-6-3-2-4-7-18)22(19)20(14-25-23)17-12-10-16(15-26)11-13-17/h2-15H,1H3 |
InChI Key |
FXLXCXNLUYJEMM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C2=C1C=CC=C2OC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)C=O |
Origin of Product |
United States |
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